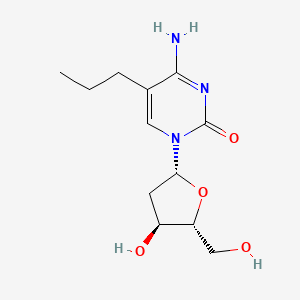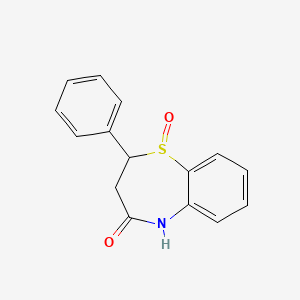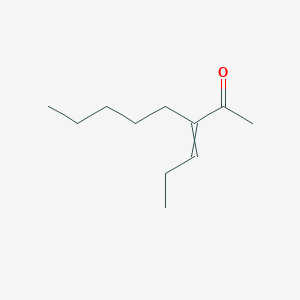
4-Chloro-1,2,5-trimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,2,5-trimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and one chlorine atom attached to the piperidine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,2,5-trimethylpiperidine can be achieved through several methods. One common approach involves the chlorination of 1,2,5-trimethylpiperidine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,2,5-trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or sodium ethoxide, leading to the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1,2,5-Trimethylpiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,2,5-trimethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperidines.
Medicine: Research into potential therapeutic applications, such as the development of new pharmaceuticals targeting specific receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,2,5-trimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-methylpiperidine
- 4-Chloro-2,6-dimethylpiperidine
- 4-Chloro-1,2,6-trimethylpiperidine
Uniqueness
4-Chloro-1,2,5-trimethylpiperidine is unique due to the specific positioning of its methyl groups and chlorine atom, which can affect its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
67766-36-3 |
|---|---|
Molekularformel |
C8H16ClN |
Molekulargewicht |
161.67 g/mol |
IUPAC-Name |
4-chloro-1,2,5-trimethylpiperidine |
InChI |
InChI=1S/C8H16ClN/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
GZMOKERKQZDDEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
![Cyclopentanol, 2-[2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]-](/img/structure/B14467133.png)








![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

